molecular formula C9H20Cl2N2 B3179078 (R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride CAS No. 913702-35-9

(R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride

Cat. No. B3179078
CAS RN: 913702-35-9
M. Wt: 227.17 g/mol
InChI Key: GDPYVOIPMPHKGB-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride, also known as (R)-PPP, is a piperidine derivative that has been used in a variety of scientific research applications. It has been studied for its potential therapeutic effects and its biochemical and physiological effects on various biological systems.

Scientific Research Applications

(R)-PPP has been studied for its potential therapeutic effects and its biochemical and physiological effects on various biological systems. It has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It has also been studied for its potential use in the treatment of depression and anxiety. Additionally, (R)-PPP has been studied for its potential use in the treatment of cancer, as well as its potential use in the treatment of inflammation and pain.

Mechanism of Action

(R)-PPP has been shown to affect various biochemical and physiological processes. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. Additionally, (R)-PPP has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Furthermore, (R)-PPP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels.
Biochemical and Physiological Effects
(R)-PPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. Additionally, (R)-PPP has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Furthermore, (R)-PPP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. Additionally, (R)-PPP has been shown to modulate the expression of various genes, including genes involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

(R)-PPP has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also relatively stable and has a relatively low toxicity. Additionally, (R)-PPP is relatively easy to synthesize and can be used in a variety of experiments.
However, (R)-PPP also has several limitations for use in lab experiments. It has a relatively short half-life and is rapidly metabolized in the body. Additionally, (R)-PPP can be difficult to synthesize in large quantities and can be difficult to store. Furthermore, (R)-PPP can be difficult to purify and can be difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for (R)-PPP research. These include further research into its potential therapeutic effects and its biochemical and physiological effects on various biological systems. Additionally, further research could be conducted into its potential use in the treatment of neurological disorders, cancer, inflammation, and pain. Furthermore, further research could be conducted into its potential use in the treatment of depression and anxiety. Additionally, further research could be conducted into its potential use in the development of novel drugs and drug delivery systems. Finally, further research could be conducted into its potential use in the development of novel diagnostic tools and biomarkers.

properties

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]piperidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-6-11(7-3-1)9-4-5-10-8-9;;/h9-10H,1-8H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPYVOIPMPHKGB-KLQYNRQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736003
Record name 1-[(3R)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride

CAS RN

913702-35-9
Record name 1-[(3R)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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